molecular formula C15H12BrClN2O3 B1437415 N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide CAS No. 477848-08-1

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide

Cat. No.: B1437415
CAS No.: 477848-08-1
M. Wt: 383.62 g/mol
InChI Key: DYMVTMRZKKPZNB-QGMBQPNBSA-N
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Description

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide is a useful research compound. Its molecular formula is C15H12BrClN2O3 and its molecular weight is 383.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-22-12-6-10(14(20)13(16)7-12)8-18-19-15(21)9-2-4-11(17)5-3-9/h2-8,20H,1H3,(H,19,21)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMVTMRZKKPZNB-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ. This disruption can lead to downstream effects such as the alteration of membrane structure and function, ultimately affecting the survival and growth of the organism.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme by N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzohydrazide can lead to significant molecular and cellular effects. By disrupting fatty acid biosynthesis, the compound may cause alterations in cell membrane structure and function, potentially leading to cell death.

Biological Activity

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide is a compound that has gained attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C15H12BrClN2O3
  • Molecular Weight : 383.626 g/mol
  • CAS Number : 477848-08-1

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular pathways. Notably, it targets the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) , which is crucial for the biosynthesis of unsaturated fatty acids. Inhibition of FabZ leads to impaired bacterial growth and proliferation, making it a potential candidate for antimicrobial applications .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both bacterial and protozoan strains.

Table 1: Antimicrobial Activity Summary

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
BacteriaE. faecalis8 μM
BacteriaStaphylococcus aureus16 μM
ProtozoaTrypanosoma brucei10 μM

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain protozoan species, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer). The results are summarized in Table 2.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-73.1
HCT1164.0
H4605.0

The compound demonstrated selective cytotoxicity towards MCF-7 cells with an IC50 value of 3.1 μM, indicating its potential as a therapeutic agent against breast cancer .

Research Findings

Recent investigations have highlighted the antioxidant properties of this compound. These properties may contribute to its overall biological efficacy by reducing oxidative stress in cells, which is often linked to cancer progression and other diseases .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Research indicates that derivatives of hydrazone compounds, including this one, exhibit significant antimicrobial properties against various pathogens. Studies have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentration (MIC) values suggesting potent activity .
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). Results indicate that the methoxy group contributes to increased electron-donating ability, enhancing the compound's capacity to neutralize free radicals.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may inhibit inflammatory pathways. In murine models induced with carrageenan, treatment with related hydrazone compounds showed a significant reduction in paw edema, indicating potential applications in treating inflammatory diseases .

Antimicrobial Study

A comprehensive study on various hydrazone derivatives demonstrated the antibacterial efficacy of compounds similar to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide. The study highlighted the structural importance of substituents like bromine and methoxy groups in enhancing antimicrobial activity.

Antioxidant Evaluation

In vitro assays utilizing DPPH indicated that the compound exhibits considerable antioxidant activity. The results suggested that the methoxy group plays a pivotal role in enhancing the electron-donating ability of the compound, thus contributing to its antioxidant effects .

Inflammation Model

In a murine model of inflammation induced by carrageenan, treatment with related hydrazone compounds resulted in a significant reduction in paw edema, suggesting therapeutic potential for inflammatory diseases .

Summary of Applications

ApplicationDescriptionRelevant Studies
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli with low MIC values
Antioxidant PropertiesExhibits significant antioxidant activity via DPPH assays
Anti-inflammatory EffectsReduces paw edema in murine models, indicating potential for treating inflammatory diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.